4-Thiophen-2-yl-heptan-4-ol

photochromic materials diarylethene irreversible thermosensor

4-Thiophen-2-yl-heptan-4-ol (CAS 82732-71-6; synonyms: 2-(4-hydroxy-4-heptyl)thiophene, 4-(2-thienyl)-4-heptanol) is a C11H18OS tertiary alcohol featuring a thiophene ring substituted at the 2-position with a 4-hydroxyheptan-4-yl chain. With a molecular weight of 198.33 g/mol, predicted boiling point of 291.5±15.0 °C, predicted density of 1.029±0.06 g/cm³, and a computed LogP of 3.1, this compound occupies a specific physicochemical space distinct from its positional isomers and secondary alcohol analogs.

Molecular Formula C11H18OS
Molecular Weight 198.33 g/mol
Cat. No. B8539286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiophen-2-yl-heptan-4-ol
Molecular FormulaC11H18OS
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCCCC(CCC)(C1=CC=CS1)O
InChIInChI=1S/C11H18OS/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h5-6,9,12H,3-4,7-8H2,1-2H3
InChIKeyUEQCYLPSFSZTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiophen-2-yl-heptan-4-ol (CAS 82732-71-6): Key Physicochemical and Structural Characteristics for Procurement Decisions


4-Thiophen-2-yl-heptan-4-ol (CAS 82732-71-6; synonyms: 2-(4-hydroxy-4-heptyl)thiophene, 4-(2-thienyl)-4-heptanol) is a C11H18OS tertiary alcohol featuring a thiophene ring substituted at the 2-position with a 4-hydroxyheptan-4-yl chain [1]. With a molecular weight of 198.33 g/mol, predicted boiling point of 291.5±15.0 °C, predicted density of 1.029±0.06 g/cm³, and a computed LogP of 3.1, this compound occupies a specific physicochemical space distinct from its positional isomers and secondary alcohol analogs [1]. Commercially available at typical purity levels of 95%, it serves primarily as a synthetic intermediate in the preparation of photochromic diarylethene materials and thiophene-derivatized fine chemicals [1].

Why Generic Substitution of 4-Thiophen-2-yl-heptan-4-ol with Positional Isomers or Secondary Alcohols Carries Structural and Functional Risk


The tertiary alcohol motif at the heptan-4 position of 4-thiophen-2-yl-heptan-4-ol is structurally non-interchangeable with the secondary alcohol isomer 1-(thiophen-2-yl)heptan-1-ol (CAS 100052-51-5) [1]. The tertiary alcohol center confers distinct steric bulk, oxidative stability, and dehydration behavior that directly impacts downstream synthetic utility. In the specific context of photochromic diarylethene synthesis, the compound generates a 1-propylbutyl (CH(C3H7)2) substituent at the reactive carbon of the thiophene ring—a secondary alkyl group that is structurally distinct from the primary alkyl groups produced by linear thiophene alcohols [2]. This secondary alkyl character is critical: Shoji and Kobatake demonstrated that only diarylethenes bearing secondary alkyl groups at reactive positions undergo thermal bleaching reactions suitable for irreversible thermosensor applications, whereas primary alkyl-substituted analogs remain thermally stable and do not exhibit this functionality [2][3]. Substitution with a linear-chain thiophene alcohol or a benzene-ring analog would destroy this specific structure-function relationship.

Quantitative Differentiation Evidence for 4-Thiophen-2-yl-heptan-4-ol and Its Photochromic Diarylethene Derivative Against In-Class Comparators


Thermal Bleaching Half-Life of the Derived Diarylethene Closed-Ring Isomer: 1-Propylbutyl vs. Isopropyl vs. Ethyl Substituents

The diarylethene closed-ring isomer derived from 4-thiophen-2-yl-heptan-4-ol (compound 3b, bearing a 1-propylbutyl secondary alkyl group at the reactive position) exhibits dramatically accelerated thermal bleaching kinetics compared to analogs with smaller secondary alkyl groups. At 100 °C in toluene, the rate constant (k) for 3b is 3.6 × 10⁻¹ s⁻¹ with a half-life (t₁/₂) of only 1.9 seconds, compared to k = 1.2 × 10⁻³ s⁻¹ and t₁/₂ = 10 minutes for the isopropyl-substituted analog 2b, while the ethyl-substituted analog 1b remains thermally stable at 120 °C with no bleaching [1]. At 20 °C, 3b undergoes thermal bleaching with a half-life of 4.4 hours, and at 30 °C the half-life is 1 hour [1]. This represents approximately a 315-fold rate enhancement at 100 °C for 3b over 2b.

photochromic materials diarylethene irreversible thermosensor thermal bleaching kinetics

Photocycloreversion Quantum Yield Suppression: Thiophene-S,S-Dioxide Effect on the 1-Propylbutyl System

The photocycloreversion quantum yield (Φc₋ₒ) of the oxidized diarylethene 3b (derived from 4-thiophen-2-yl-heptan-4-ol) is 0.074, which is approximately 9-fold higher than that of the unoxidized precursor 6b (Φc₋ₒ = 0.0081), but still suppressed by over 6-fold compared to the corresponding unoxidized photocyclization quantum yield (Φo₋c = 0.48) [1]. For the isopropyl analog 2b, Φc₋ₒ = 2.8 × 10⁻⁵, representing a suppression factor of ~10⁴ relative to its photocyclization quantum yield (Φo₋c = 0.36). The ethyl analog 1b shows Φc₋ₒ = 2.1 × 10⁻⁴ [1]. This reveals that the 1-propylbutyl system maintains partial photoreversibility, while the isopropyl system is nearly photoirreversible under the same conditions.

photochromism quantum yield photocycloreversion thiophene oxidation

Absorption Maximum Red-Shift in the Closed-Ring Isomer: 1-Propylbutyl Extends Visible Absorption

The closed-ring isomer 3b (1-propylbutyl-substituted) exhibits an absorption maximum (λmax) at 602 nm in hexane, which is red-shifted by 52 nm compared to the isopropyl analog 2b (λmax = 550 nm) and by 46 nm compared to the ethyl analog 1b (λmax = 556 nm) [1]. The molar absorption coefficient (ε) at λmax for 3b is 12,600 M⁻¹cm⁻¹, compared to 17,300 M⁻¹cm⁻¹ for 2b and 20,600 M⁻¹cm⁻¹ for 1b, indicating that the enhanced conjugation associated with the bulkier 1-propylbutyl group reduces the extinction coefficient while shifting absorption deeper into the visible region [1]. The open-ring isomer 3a shows λmax at 296 nm (ε = 37,600 M⁻¹cm⁻¹), also red-shifted relative to 2a (282 nm) and 1a (284 nm) [1].

absorption spectroscopy bathochromic shift diarylethene molecular design

Activation Energy and Frequency Factor Differentiation: Mechanistic Basis for Alkyl Group-Dependent Thermal Reactivity

Arrhenius analysis of the thermal bleaching reaction reveals distinct activation parameters for the 1-propylbutyl-substituted diarylethene 3b (Ea = 101 kJ mol⁻¹, frequency factor A = 5.3 × 10¹³ s⁻¹) compared to the isopropyl analog 2b (Ea = 121 kJ mol⁻¹, A = 9.7 × 10¹³ s⁻¹) [1]. The lower activation energy for 3b (ΔEa = −20 kJ mol⁻¹) indicates that C–S bond homolysis—the proposed rate-determining step in thermal byproduct formation—is energetically more favorable when the 1-propylbutyl group is present [1][2]. Despite the lower A value, the reduced Ea dominates the rate enhancement at moderate temperatures, explaining why 3b bleaches at 20–30 °C while 2b requires temperatures near 100 °C for comparable kinetics [1].

Arrhenius kinetics activation energy C-S bond homolysis thermal bleaching mechanism

Tertiary Alcohol vs. Secondary Alcohol: Physicochemical Property Differentiation Critical for Synthetic Handling

4-Thiophen-2-yl-heptan-4-ol is a tertiary alcohol, whereas its closest positional isomer 1-(thiophen-2-yl)heptan-1-ol (CAS 100052-51-5) is a secondary alcohol; this distinction carries significant consequences for synthetic utility [1]. The tertiary alcohol center is resistant to oxidation to the corresponding ketone, a pathway available to the secondary alcohol analog. The predicted LogP of 3.1 for 4-thiophen-2-yl-heptan-4-ol [1] compared to ~3.75 for 1-(thiophen-2-yl)heptan-1-ol reflects a meaningful difference in hydrophobicity that impacts extraction efficiency, chromatographic behavior, and partitioning in biphasic reaction systems. Furthermore, dehydration of the tertiary alcohol proceeds via an E1 mechanism producing a more substituted, thermodynamically stable alkene, whereas the secondary alcohol dehydration yields a less substituted alkene with different regiochemical outcomes [2].

alcohol classification oxidative stability dehydration propensity steric hindrance

Synthesis Yield via Lithium-Halogen Exchange/Grignard-Type Addition: Reported Quantitative Conversion

The synthesis of 4-thiophen-2-yl-heptan-4-ol from thiophene and 4-heptanone using n-butyllithium in diethyl ether/hexane has been reported to proceed with a yield of 100% after a reaction time of 2.0 hours [1]. In an alternative approach using 2-bromothiophene via lithium-halogen exchange with n-BuLi at −78 °C followed by addition of 4-heptanone and purification by flash column chromatography (hexane:EtOAc, 3:1), the isolated yield was 83.5% of a colorless oil product . These yields compare favorably to typical Grignard additions to ketones, where sterically hindered tertiary alcohol formations can suffer from competing reduction and enolization pathways.

synthetic efficiency lithium-halogen exchange Grignard reaction tertiary alcohol synthesis

High-Value Application Scenarios for 4-Thiophen-2-yl-heptan-4-ol Based on Quantitative Differentiation Evidence


Precursor for Light-Starting Irreversible Thermosensors Operating at Near-Ambient Temperatures (20–30 °C)

4-Thiophen-2-yl-heptan-4-ol is the essential synthetic precursor for preparing thiophene-S,S-dioxidized diarylethenes bearing 1-propylbutyl substituents at the reactive positions. As demonstrated by Shoji and Kobatake (Chem. Commun., 2013), the resulting closed-ring isomer 3b undergoes thermal bleaching with a half-life of 4.4 hours at 20 °C and 1 hour at 30 °C [1]. This enables the design of thermosensors that can detect a temperature rise from ambient storage conditions—a functional window inaccessible with the ethyl analog (thermally stable at 120 °C) or isopropyl analog (requires ~100 °C for practical bleaching rates) [1]. The suppressed photocycloreversion quantum yield (Φc₋ₒ = 0.074) further ensures that the colored state is sufficiently photostable for reliable readout after UV activation [1].

Synthesis of Photochromic Materials with Absorption Tailored to the 600 nm Region for Low-Energy Visible Light Readout

The closed-ring isomer derived from 4-thiophen-2-yl-heptan-4-ol exhibits λmax at 602 nm—the most red-shifted absorption among the tested series—providing access to the orange-red region of the visible spectrum [1]. This spectral positioning is advantageous for devices where UV or high-energy visible light must be avoided to prevent photodegradation of the surrounding polymer matrix or biological sample. Compared to the isopropyl analog (λmax = 550 nm) and ethyl analog (λmax = 556 nm), the 1-propylbutyl system offers a 46–52 nm bathochromic shift [1].

Synthetic Intermediate for 2-(4-Heptyl)thiophene via Reduction: A Building Block for Semiconducting Materials

Reduction of 4-thiophen-2-yl-heptan-4-ol with aluminum(III) chloride and lithium aluminum tetrahydride yields 2-(4-heptyl)thiophene (CAS 1362165-65-8) in 94% yield [1]. This deoxygenated product, bearing a secondary alkyl chain (1-propylbutyl) directly attached to the thiophene ring, has been employed in the synthesis of photochromic dithienylethenes and semiconducting compounds where the branched alkyl architecture influences solubility, crystallinity, and solid-state packing [1][2]. The tertiary alcohol precursor provides a clean, high-yielding entry point to this valuable building block without the need for direct alkylation of thiophene.

Structure-Activity Relationship Studies of Steric Effects in Photochromic Diarylethene Thermal Reactivity

The 1-propylbutyl group generated from 4-thiophen-2-yl-heptan-4-ol occupies a specific position on the steric substituent constant scale that bridges the gap between the isopropyl and trialkylsilyl groups. Shoji, Kitagawa, and Kobatake (New J. Chem., 2014) demonstrated that the thermal bleaching rate constant correlates with steric bulk, and the activation energy difference (ΔEa = −20 kJ mol⁻¹ vs. isopropyl) provides a quantitative data point for computational modeling of C–S bond homolysis energetics [2]. Procurement of this specific alcohol enables systematic SAR studies where incremental changes in alkyl steric demand can be mapped to thermal reactivity outcomes.

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